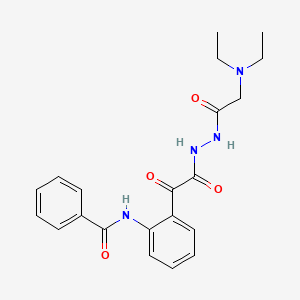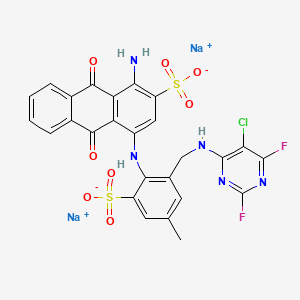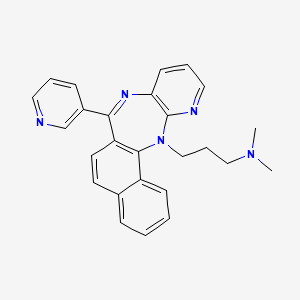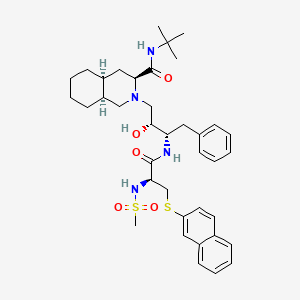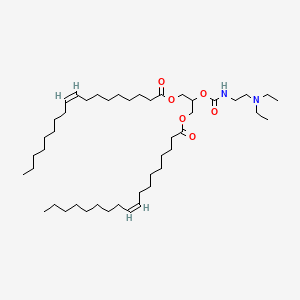
2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol: is a synthetic compound with the molecular formula C46H86N2O6 and a molecular weight of 763.2 g/mol . It is characterized by its complex structure, which includes a diethylaminoethyl group and dioleylglycerol backbone. This compound is known for its applications in various scientific fields, particularly in the development of liposomal formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol typically involves the following steps :
Preparation of Dioleylglycerol: Dioleylglycerol is synthesized by esterification of glycerol with oleic acid under acidic conditions.
Introduction of Diethylaminoethyl Group: The diethylaminoethyl group is introduced through a carbamoylation reaction. This involves reacting dioleylglycerol with diethylaminoethyl isocyanate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of glycerol with oleic acid.
Carbamoylation: Introduction of the diethylaminoethyl group using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The diethylaminoethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of complex lipids and surfactants.
Biology: Employed in the formulation of liposomes for drug delivery systems.
Medicine: Utilized in the development of targeted drug delivery systems, particularly for cancer therapy.
Industry: Applied in the production of cosmetics and personal care products due to its emulsifying properties.
Wirkmechanismus
The mechanism of action of 2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol involves its ability to form liposomal structures . These liposomes can encapsulate drugs, enhancing their stability and bioavailability. The compound interacts with cellular membranes, facilitating the delivery of encapsulated drugs to target cells. The diethylaminoethyl group plays a crucial role in the compound’s cationic nature, which aids in the interaction with negatively charged cellular membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleoylglycerol
- 2-Diethylaminoethyl hexanoate
- Diethylaminoethyl cellulose
Uniqueness
2-O-(2-Diethylaminoethyl)carbamoyl-1,3-o-dioleylglycerol is unique due to its specific structure, which combines a diethylaminoethyl group with a dioleylglycerol backbone. This combination imparts unique properties, such as enhanced liposomal formation and improved drug delivery capabilities, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
160005-13-0 |
|---|---|
Molekularformel |
C46H86N2O6 |
Molekulargewicht |
763.2 g/mol |
IUPAC-Name |
[2-[2-(diethylamino)ethylcarbamoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C46H86N2O6/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-44(49)52-41-43(54-46(51)47-39-40-48(7-3)8-4)42-53-45(50)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h21-24,43H,5-20,25-42H2,1-4H3,(H,47,51)/b23-21-,24-22- |
InChI-Schlüssel |
SDFOCMGSQNWWPN-SXAUZNKPSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)NCCN(CC)CC)COC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)NCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


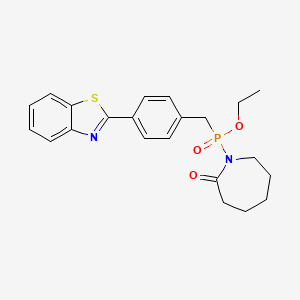

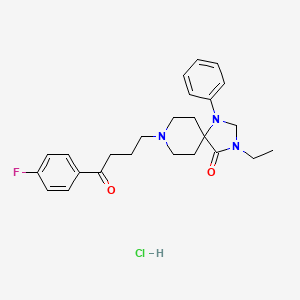
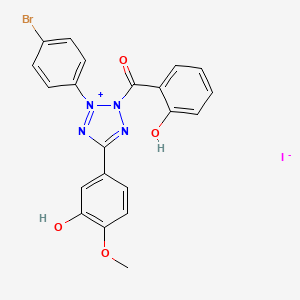
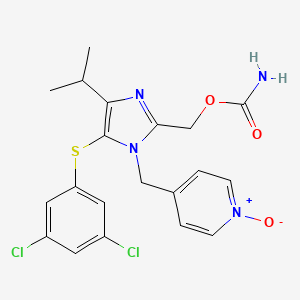
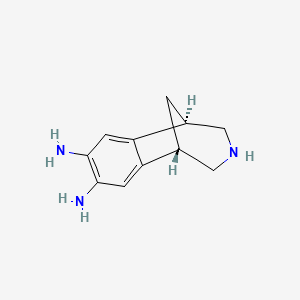
![(E)-but-2-enedioic acid;2-[4-(9-fluoro-3-iodo-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol](/img/structure/B12753610.png)
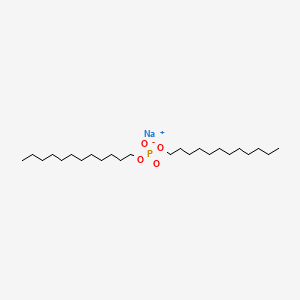

![2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)-N-[(E)-1-phenylethylideneamino]acetamide](/img/structure/B12753621.png)
